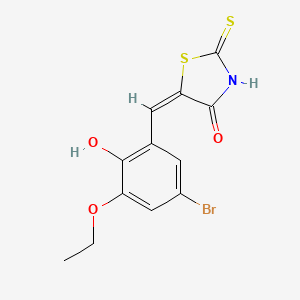![molecular formula C11H16BrClN2O B5162561 (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine, also known as BCA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BCA is a derivative of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine and 2-aminoethanol.
作用机制
The mechanism of action of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine is not well understood. However, it has been suggested that (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine may act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine may also interfere with the function of enzymes that are involved in cell metabolism and signaling pathways.
Biochemical and Physiological Effects
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to have biochemical and physiological effects on cells. It has been shown to induce apoptosis, which is a process of programmed cell death. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been shown to affect the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
One of the advantages of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its potent antimicrobial, antifungal, and anticancer properties. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to be effective against different bacterial and fungal strains and has shown promising results in inhibiting the growth of cancer cells. However, one of the limitations of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its toxicity. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to be toxic to normal cells at high concentrations.
未来方向
For the study of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine include investigating its mechanism of action in more detail, studying its pharmacokinetics and pharmacodynamics in vivo, evaluating its safety and toxicity in vivo, and exploring its potential applications in different fields.
合成方法
The synthesis of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine involves the reaction of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine with 2-aminoethanol. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained by purification using column chromatography.
科学研究应用
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been tested against different bacterial and fungal strains and has been found to be effective against them. It has also been tested against different cancer cell lines and has shown promising results in inhibiting their growth.
属性
IUPAC Name |
N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrClN2O/c1-8-6-9(12)11(10(13)7-8)16-5-4-15-3-2-14/h6-7,15H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWORQOGMXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCNCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)


![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)